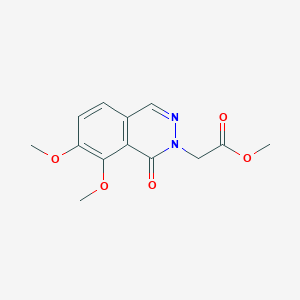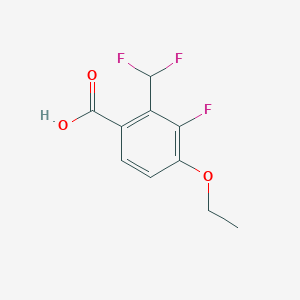
5-Bromo-8-(trifluoromethyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-8-(trifluoromethyl)quinolin-4-ol is a multifunctional molecule that is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a quinolin-4-ol core. This structure suggests potential reactivity typical of halogenated heterocycles, which can be leveraged in various chemical transformations and applications.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in several studies. For instance, a protocol for photoinduced radical carbocyclization reactions of 1,7-enynes with bromofluoroacetate has been described, leading to the formation of fused monofluorinated cyclopenta[c]quinolin-4-one derivatives . Although this does not directly describe the synthesis of 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, it provides insight into the types of reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied. For example, a study on the synthesis of a triazoloquinazolinone compound involved a five-step reaction and subsequent crystallographic analysis, which revealed insights into the molecular structure through density functional theory (DFT) calculations and X-ray diffraction . This type of analysis is crucial for understanding the conformation and electronic properties of the molecule, which are important for predicting reactivity and interactions with other molecules.
Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. The presence of a bromine atom in the 5-Bromo-8-(trifluoromethyl)quinolin-4-ol suggests potential for nucleophilic substitution reactions, as well as participation in cross-coupling reactions. The trifluoromethyl group can also influence the electronic properties of the molecule, potentially leading to unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be inferred from related compounds. For instance, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines provides a range of derivatives with different substituents, which can affect properties such as solubility, melting point, and reactivity . Additionally, the fluorescent properties of a diazoamino quinoline derivative have been studied, indicating the potential for 5-Bromo-8-(trifluoromethyl)quinolin-4-ol to exhibit interesting optical properties under certain conditions .
Wissenschaftliche Forschungsanwendungen
Quantum Chemistry Studies
- Quantum Chemistry of Halogen-benzylidene-quinolin-8-ol Aluminum Complexes : Research by Chen Zhao (2007) investigated the geometric configurations and electronic spectra of complexes involving quinolin-8-ol derivatives. This study is significant for understanding the electronic properties of these complexes, which may have implications in materials science and molecular engineering.
Antimicrobial Investigations
- Antimicrobial Activity of Metal Complexes : A study by Sahoo Jyotirmaya et al. (2017) synthesized novel metal complexes from quinolin-8-ol derivatives and evaluated their antimicrobial activity. This research contributes to the field of medicinal chemistry, especially in the search for new antimicrobial agents.
Corrosion Inhibition
- Corrosion Inhibition in Metals : Research conducted by M. Rbaa et al. (2020) explored the use of quinolin-8-ol derivatives as corrosion inhibitors for metals. This has practical implications in industrial applications, particularly in protecting metal surfaces from corrosive environments.
Photoluminescence and Metal Complex Synthesis
- Synthesis and Characterization of Fluorophenyl Substituted Tris(8-hydroxyquinoline)aluminum(III) Complexes : The study by F. Suliman et al. (2014) synthesized new derivatives and studied their fluorescence emission. This research is important in the field of photophysics and could have applications in developing new luminescent materials.
Zukünftige Richtungen
The future directions for research on 5-Bromo-8-(trifluoromethyl)quinolin-4-ol and other quinoline derivatives are likely to involve further exploration of their biological activity and potential applications in medicinal chemistry . This could include the development of new drugs based on the quinoline scaffold .
Wirkmechanismus
Target of Action
This compound is relatively new and under investigation, and its specific targets in the body are yet to be identified .
Mode of Action
As a quinoline derivative, it may exhibit similar reactions to other quinolines, which can participate in both electrophilic and nucleophilic substitution reactions .
Eigenschaften
IUPAC Name |
5-bromo-8-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWBEOIDVMSFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-(trifluoromethyl)quinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)
![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)


